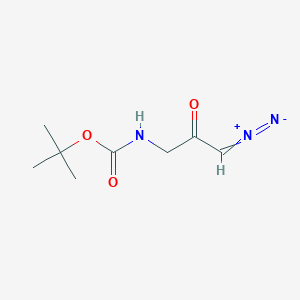

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester

Übersicht

Beschreibung

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction can be carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the Boc group into various organic compounds, enhancing the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

Oxidation: The Boc group is stable under oxidative conditions.

Reduction: The compound can be reduced to form amines.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Oxidation: Typically involves mild oxidizing agents.

Reduction: Sodium borohydride is commonly used for the reduction of Boc-protected compounds.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents like dichloromethane are used for the deprotection of the Boc group.

Major Products Formed

The major products formed from these reactions include free amines after deprotection and various substituted amines depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique structure that includes a carbamic acid moiety and a diazo group. Its molecular formula is , which contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

Synthetic Pathways

Carbamic acid derivatives are often utilized as intermediates in organic synthesis. The diazo group allows for a variety of transformations, including:

- Diazo Coupling Reactions : These reactions are critical for synthesizing complex organic molecules. The diazo group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aromatic compounds.

- Alkylation Reactions : The presence of the carbamic acid moiety allows for nucleophilic substitution reactions that can introduce various alkyl groups into the molecular structure.

Case Study: Synthesis of Alkyl N-Arylcarbamates

A study published in Chemical Reviews highlights the efficiency of synthesizing alkyl N-arylcarbamates from CO2, anilines, and branched alcohols using carbamic acid derivatives as intermediates . This method showcases the versatility of carbamic acids in producing valuable chemical compounds.

Medicinal Chemistry

Pharmacological Applications

Carbamic acid derivatives have been explored for their potential pharmacological properties. For instance, compounds similar to carbamic acid (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester have shown promise as analgesic agents . They may act through mechanisms involving modulation of pain pathways.

Research Findings

In vitro studies have indicated that certain carbamic acid derivatives possess anti-inflammatory properties. This suggests their potential use in developing new therapeutic agents for treating inflammatory diseases.

Material Science

Polymer Chemistry

The compound can be utilized as a precursor in polymer synthesis. Its ability to undergo polymerization reactions makes it suitable for creating novel materials with tailored properties.

- Coatings and Adhesives : The incorporation of carbamic acid derivatives into polymer matrices can enhance the mechanical properties and thermal stability of coatings and adhesives.

- Biodegradable Polymers : Research indicates that carbamic acids can be employed in developing biodegradable polymers, which are increasingly important in addressing environmental concerns related to plastic waste.

Environmental Applications

The use of carbamic acid derivatives in environmental chemistry is gaining traction due to their potential as environmentally friendly solvents and reagents. Their low toxicity and biodegradability make them suitable alternatives to traditional solvents used in industrial applications.

Wirkmechanismus

The mechanism of action of Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is introduced via nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a stable carbamate. The deprotection mechanism involves the cleavage of the carbamate bond under acidic conditions, releasing the free amine and carbon dioxide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-protected amino acids: Used in peptide synthesis.

N-Boc-protected amines: Commonly used in organic synthesis.

N-Boc-protected alcohols: Used in the synthesis of complex organic molecules.

Uniqueness

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester is unique due to its specific structure that allows for selective protection and deprotection of amine groups. Its stability under basic conditions and ease of removal under acidic conditions make it a versatile tool in organic synthesis, particularly in the synthesis of peptides and pharmaceuticals .

Biologische Aktivität

Carbamic acid, (3-diazo-2-oxopropyl)-, 1,1-dimethylethyl ester, commonly referred to by its CAS number 67865-69-4, is a compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C8H13N3O3

- Molecular Weight : 199.21 g/mol

- CAS Number : 67865-69-4

- Storage Conditions : Recommended storage at 2-8 °C .

Diazo compounds like carbamic acid esters are known for their ability to participate in various chemical reactions that can lead to the modification of biological macromolecules such as proteins and nucleic acids. They serve as versatile tools in chemical biology due to their reactive nature . The diazo group can facilitate the formation of reactive intermediates that can interact with cellular components.

Antioxidant Activity

Compounds with similar structures have been evaluated for their antioxidant properties. The presence of the diazo group may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activities of diazo compounds and carbamic acid derivatives. Below are notable findings:

Applications in Drug Development

The unique reactivity of carbamic acid derivatives makes them candidates for drug development. They can be modified to enhance their biological activity or target specificity. The potential for these compounds to inhibit specific enzymes involved in disease processes has been a focus of research.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-diazo-2-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-8(2,3)14-7(13)10-4-6(12)5-11-9/h5H,4H2,1-3H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWKMKHAHDDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90797492 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90797492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67865-69-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90797492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.